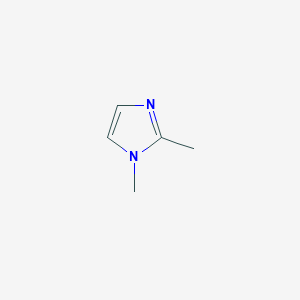
Dimethylbenzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbenzylamine hydrochloride (DMBA-HCl) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 149.64 g/mol. DMBA-HCl is widely used in the field of biochemistry and pharmacology due to its unique properties.
Mechanism of Action
The exact mechanism of action of Dimethylbenzylamine hydrochloride is not fully understood. However, it is known to act as a competitive inhibitor of certain enzymes. It is also known to bind to certain receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways. It is also known to affect the function of certain receptors in the body, which can lead to changes in neurotransmitter release and hormone secretion.
Advantages and Limitations for Lab Experiments
Dimethylbenzylamine hydrochloride has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized. It is also relatively inexpensive compared to other reagents and compounds used in scientific research. However, there are also limitations to the use of this compound. It can be toxic in high doses and can also be difficult to handle due to its hygroscopic nature.
Future Directions
There are several future directions for the use of Dimethylbenzylamine hydrochloride in scientific research. One area of interest is the development of new drugs and pharmaceuticals that target specific enzymes and receptors in the body. This compound can also be used in the study of protein structure and function, which can lead to the development of new therapies for various diseases. Additionally, this compound can be used in the development of new chemical compounds for use in various industries, such as the production of plastics and other materials.
In conclusion, this compound is a useful compound in scientific research due to its unique properties. It is commonly used in the study of enzymes and proteins, and can also be used in the development of new drugs and pharmaceuticals. While it has several advantages, there are also limitations to its use. However, with continued research, this compound has the potential to lead to new discoveries and advancements in various fields.
Synthesis Methods
Dimethylbenzylamine hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of benzylamine with formaldehyde and hydrogen chloride gas. The reaction produces this compound as a white crystalline powder.
Scientific Research Applications
Dimethylbenzylamine hydrochloride is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in the study of enzyme kinetics and protein structure. This compound is also used in the development of new drugs and pharmaceuticals.
Properties
| 1875-92-9 | |
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.67 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H |
InChI Key |
CADWTSSKOVRVJC-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1.Cl |
Canonical SMILES |
C[NH+](C)CC1=CC=CC=C1.[Cl-] |
| 1875-92-9 | |
Related CAS |
103-83-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















